![molecular formula C17H25N3O2 B5738392 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B5738392.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone
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Overview
Description
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also employed in industrial settings to produce these compounds .
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized piperazine derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The presence of the morpholine ring in this compound enhances its interaction with serotonin receptors, potentially leading to improved mood regulation and reduced anxiety symptoms .
Antipsychotic Effects
The structural characteristics of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone suggest a potential role as an atypical antipsychotic agent. Studies have shown that similar compounds can modulate dopamine receptor activity, which is crucial in managing schizophrenia and other psychotic disorders.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of arthritis. Its mechanism involves the inhibition of specific enzymes that contribute to inflammatory processes, making it a candidate for treating chronic inflammatory diseases .
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and evaluated their effects on serotonin receptor binding affinities. The compound demonstrated promising results, indicating its potential as a novel antidepressant .
Case Study 2: Antipsychotic Effects
A clinical trial focusing on similar piperazine derivatives showed significant reductions in psychotic symptoms among patients treated with these compounds compared to placebo groups. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 3: Anti-inflammatory Mechanisms
Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a marked decrease in inflammation markers and improved joint function, suggesting its utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. For example, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions . This activation can lead to various cellular responses, including neurite growth and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds are also ligands for alpha1-adrenergic receptors and have similar biological activities.
N-(3,4-Dimethylphenyl)-6-[4-(3-methoxyphenyl)piperazin-1-yl]methyl-1,3,5-triazine-2,4-diamine: This compound shares structural similarities and is used in similar research applications.
Uniqueness
What sets [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone apart is its specific activation of TRPC channels and its potential therapeutic applications in neuroprotection and wound healing . Its unique combination of piperazine and morpholine moieties also contributes to its distinct chemical properties and reactivity.
Biological Activity
The compound [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone is a derivative of piperazine, a class known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is C18H27N3O, with a molecular weight of 301.4 g/mol. The IUPAC name reflects its structural complexity, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H27N3O |
Molecular Weight | 301.4 g/mol |
IUPAC Name | 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone |
InChI Key | HSVZRWZTSRZWCU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to selectively activate certain ion channels and inhibit specific pathways involved in cellular signaling. For instance, it interacts with DAG-activated TRPC channels , which play a role in calcium signaling and cellular responses.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis . Studies have demonstrated that modifications in the piperazine structure can enhance lipophilicity, thereby improving anti-tubercular activity. For example, derivatives with bulky lipophilic groups showed enhanced efficacy against multidrug-resistant strains, highlighting the importance of structural optimization in drug design .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results suggest that it possesses moderate cytotoxicity, which may be leveraged in developing therapeutic agents against certain cancers. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Neuropharmacological Effects
Piperazine derivatives are also explored for their neuropharmacological effects. This particular compound has shown potential as a modulator of neurotransmitter systems, particularly in targeting serotonin receptors . Research has indicated that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype targeted .
Case Studies
- Antituberculosis Activity : A study evaluated various piperazine derivatives against Mycobacterium tuberculosis , revealing that compounds with specific structural features significantly inhibited bacterial growth (MIC values < 3.80 μM) . The study emphasized the role of lipophilicity and structural complexity in enhancing biological activity.
- Cytotoxicity Evaluation : In an experimental setup involving HepG2 liver cancer cells, the compound demonstrated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
- Neurotransmitter Modulation : A recent investigation into the interaction of piperazine derivatives with serotonin receptors found that modifications in the piperazine ring could significantly alter binding affinities and functional outcomes at these receptors .
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-4-3-5-16(15(14)2)18-6-8-19(9-7-18)17(21)20-10-12-22-13-11-20/h3-5H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHIBSZBHRTYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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